molecular formula C15H10O4 B14271278 5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one CAS No. 128650-15-7

5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one

Cat. No.: B14271278
CAS No.: 128650-15-7
M. Wt: 254.24 g/mol
InChI Key: WWPOSUFPEHREJA-UHFFFAOYSA-N
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Description

5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications. The absence of metal catalysts and the use of easily accessible starting materials make this method attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one exerts its effects is not fully understood. its molecular structure suggests that it may interact with various biological targets, including enzymes and receptors. The compound’s aromatic rings and ether linkages may facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one is unique due to its combination of multiple aromatic rings and ether linkages, which confer distinct chemical reactivity and potential biological activities. Its synthesis via multicomponent reactions also sets it apart from other similar compounds.

Properties

CAS No.

128650-15-7

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

2,3-dihydroisochromeno[3,4-g][1,4]benzodioxin-5-one

InChI

InChI=1S/C15H10O4/c16-15-10-4-2-1-3-9(10)11-7-13-14(8-12(11)19-15)18-6-5-17-13/h3-8H,1-2H2

InChI Key

WWPOSUFPEHREJA-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=C1)C3=CC4=C(C=C3OC2=O)OC=CO4

Origin of Product

United States

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